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molecular formula C5H4ClNOS2 B8420131 2-(Methylthio)-4-thiazolecarbonyl chloride

2-(Methylthio)-4-thiazolecarbonyl chloride

Cat. No. B8420131
M. Wt: 193.7 g/mol
InChI Key: CHRDYCOFKQQOLF-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

2-(Methylthio)-1,3-thiazole-4-carboxylic acid (Intermediate 11; 1.0 g) in thionyl chloride (10 ml) was heated to reflux for 30 min. The solution was cooled to room temperature and concentrated in vacuo. The residue was washed with anhydrous THF and concentrated to yield a black solid which was dried and stored cold under nitrogen (1.2 g). NMR (CDCl3): 2.76 (s, 3H), 8.32 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([OH:10])=O)[N:7]=1.S(Cl)([Cl:13])=O>>[CH3:1][S:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([Cl:13])=[O:10])[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CSC=1SC=C(N1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SC=C(N1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with anhydrous THF
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a black solid which
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
Smiles
CSC=1SC=C(N1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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